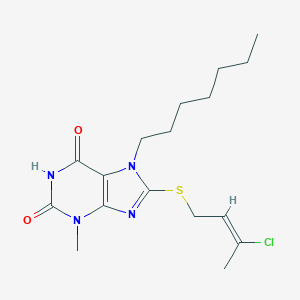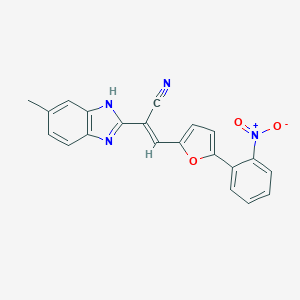
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as clofarabine and is a purine nucleoside analogue that has been found to have antineoplastic properties.
Wirkmechanismus
The mechanism of action of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves the inhibition of DNA synthesis and repair. It is converted into the active metabolite, 5'-triphosphate, which is incorporated into DNA and RNA, leading to the inhibition of DNA polymerase and ribonucleotide reductase. This results in the inhibition of DNA synthesis and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of DNA synthesis and repair, as well as the induction of apoptosis in cancer cells. It has also been found to have immunosuppressive properties and can decrease the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione in lab experiments is its potent antineoplastic properties. It has also been found to have immunosuppressive properties, making it useful in the study of autoimmune diseases. One of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione. One direction is the development of new analogues with improved antineoplastic properties and reduced toxicity. Another direction is the study of the immunosuppressive properties of this compound and its potential use in the treatment of autoimmune diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of future research.
Synthesemethoden
The synthesis of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. The first step is the protection of the 2' and 3' hydroxyl groups of 2'-deoxyadenosine with benzoyl chloride. The second step involves the selective deprotection of the 3' hydroxyl group with sodium methoxide. The third step is the protection of the 6-amino group with tert-butyloxycarbonyl chloride. The fourth step is the selective deprotection of the 2' hydroxyl group with sodium methoxide. The fifth step involves the coupling of the protected 2'-deoxyadenosine with 3-chloro-2-butene-1-thiol in the presence of silver oxide. The final step is the deprotection of the tert-butyloxycarbonyl group with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its antineoplastic properties. It has been found to be effective against various types of cancer, including acute lymphoblastic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma. It has also been found to have immunosuppressive properties and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-heptyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2S/c1-4-5-6-7-8-10-22-13-14(21(3)16(24)20-15(13)23)19-17(22)25-11-9-12(2)18/h9H,4-8,10-11H2,1-3H3,(H,20,23,24)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJVDPKYODHQQ-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C2=C(N=C1SC/C=C(\C)/Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B415190.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenyloctanamide](/img/structure/B415196.png)
![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)
![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)
![5-amino-3-[(Z)-1-cyano-2-(thiophen-2-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415204.png)
![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B415208.png)
![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)

![ethyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B415211.png)
